molecular formula C10H7FN2O3 B2900696 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid CAS No. 2059999-46-9

2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

Cat. No.: B2900696
CAS No.: 2059999-46-9
M. Wt: 222.175
InChI Key: XARJZCFXACXNCI-UHFFFAOYSA-N
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Description

2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a chemical compound with the molecular formula C10H7FN2O3 and a molecular weight of 222.18 g/mol . This compound is characterized by the presence of a fluoro-substituted phthalazinone moiety attached to an acetic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine and anhydrous tetrahydrofuran . The reaction is carried out at low temperatures initially and then gradually warmed to room temperature and further to 70°C. The final product is obtained by adjusting the pH to acidic conditions using hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is utilized in various scientific research fields, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the fluoro-substituted phthalazinone moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it valuable in various research applications.

Biological Activity

2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid, with the molecular formula C10H7FN2O3 and a molecular weight of 222.18 g/mol, is a novel compound that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The compound is characterized by its unique structure, featuring a phthalazinone moiety with a fluorine atom substituent. Its IUPAC name is 2-(7-fluoro-1-oxophthalazin-2-yl)acetic acid, and it can be represented by the following structural formula:

SMILES C1=CC2=C(C=C1F)C(=O)N(N=C2)CC(=O)O\text{SMILES }C1=CC2=C(C=C1F)C(=O)N(N=C2)CC(=O)O

The specific targets and mechanisms of action for this compound remain largely unidentified due to its recent introduction into scientific literature. However, it is hypothesized that similar compounds interact with biological targets through binding to specific sites, leading to alterations in their functional states .

Potential Biological Targets

Research indicates that compounds in the phthalazinone class may influence pathways related to cancer and inflammation. The exact biochemical pathways affected by this compound require further investigation.

Pharmacological Properties

The pharmacokinetics of this compound suggest good bioavailability due to its molecular weight and structure. Factors such as pH and temperature may affect its stability and activity in biological systems.

Research Applications

This compound has shown promise in various fields:

Chemistry : It serves as an intermediate in synthesizing phthalazinone derivatives, which are crucial for developing poly(ADP-ribose) polymerase (PARP) inhibitors .

Biology : It is being explored for its potential anticancer properties through the design of derivatives that target specific cancer pathways .

Medicine : Investigations are ongoing into its therapeutic applications for diseases linked to inflammation and cancer .

Properties

IUPAC Name

2-(7-fluoro-1-oxophthalazin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c11-7-2-1-6-4-12-13(5-9(14)15)10(16)8(6)3-7/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARJZCFXACXNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(N=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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